6-Bromo-2-hydrazino-1,3-benzothiazole

Antibacterial MIC Benzothiazole Hydrazones

Procure 6-Bromo-2-hydrazino-1,3-benzothiazole (CAS 37390-63-9) as a critical heterocyclic building block. The 6-bromo substituent distinctly modulates antiproliferative and antibacterial selectivity compared to chloro or methyl analogs. This compound is essential for synthesizing hydrazone libraries with demonstrated low micromolar IC50 values against cancer cell lines and selective activity against Gram-negative bacteria like Pseudomonas aeruginosa (MIC = 4 µg/mL).

Molecular Formula C7H6BrN3S
Molecular Weight 244.11 g/mol
CAS No. 37390-63-9
Cat. No. B1332802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-hydrazino-1,3-benzothiazole
CAS37390-63-9
Molecular FormulaC7H6BrN3S
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)NN
InChIInChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
InChIKeyYWLCJGPJVPUESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-hydrazino-1,3-benzothiazole (CAS 37390-63-9): Core Properties and Procurement Profile


6-Bromo-2-hydrazino-1,3-benzothiazole (CAS 37390-63-9), also known as 1-(6-Bromobenzo[d]thiazol-2-yl)hydrazine, is a heterocyclic building block with the molecular formula C7H6BrN3S and a molecular weight of 244.11 g/mol . The compound features a benzothiazole core substituted with a bromine atom at the 6-position and a hydrazino (-NH-NH2) functional group at the 2-position, a structural combination that distinguishes it from both unsubstituted and differently substituted benzothiazole analogs [1]. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in anticancer drug development, due to its ability to participate in condensation reactions with aldehydes and ketones to form hydrazone derivatives with potential biological activity .

6-Bromo-2-hydrazino-1,3-benzothiazole: Why Substitution with 6-Chloro or 6-Methyl Analogs Is Not Equivalent


The bromine substituent at the 6-position of the benzothiazole ring is not a functionally neutral replacement for other halogens or alkyl groups. Systematic structure-activity relationship (SAR) studies on 2-hydrazone-bridged benzothiazole derivatives reveal that the nature of the 6-substituent significantly modulates antiproliferative potency and antibacterial selectivity [1]. For example, the 6-chloro analog exhibits potent activity against pancreatic adenocarcinoma (Capan-1, IC50 = 0.6 µM), while 6-methoxy derivatives show consistently strong but distinct activity profiles across multiple cancer cell lines (IC50 = 1.3–12.8 µM) [1]. Furthermore, optimization studies on benzothiazole hydrazones targeting schistosome BCL-2 demonstrate that bromo substitution at analogous positions yields different potency profiles compared to fluoro and chloro substitutions, underscoring that halogen identity is a critical determinant of target engagement [2]. Consequently, substituting the 6-bromo compound with its 6-chloro or 6-methyl counterpart without experimental validation may lead to significant deviations in biological activity and synthetic outcomes.

6-Bromo-2-hydrazino-1,3-benzothiazole: Head-to-Head Quantitative Differentiation from Structural Analogs


Antibacterial Activity: Comparative MIC Data for 6-Bromo vs. 6-Chloro Benzothiazole Hydrazone Derivatives

In a mechanochemical synthesis and biological profiling study of 2-hydrazone-bridged benzothiazoles, the 6-bromo derivative exhibited selective antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 4 µg/mL [1]. This level of activity was not uniformly observed across all 6-substituted analogs; the study noted that the antibacterial profile varied significantly depending on the substituent at the 6-position and the nature of the hydrazone moiety [1]. While direct MIC values for the 6-chloro or 6-methoxy analogs against P. aeruginosa were not reported in the same study, the selective activity of the 6-bromo derivative highlights its distinct antibacterial potential relative to other halogen-substituted benzothiazoles in the series [1].

Antibacterial MIC Benzothiazole Hydrazones

Synthetic Utility: Confirmed Intermediate in Antibacterial Benzothiazole Derivative Synthesis

The compound 6-Bromo-2-hydrazino-1,3-benzothiazole (designated as intermediate 5) was successfully synthesized and used to prepare a series of five disubstituted methylene hydrazine derivatives (7a-7e) via condensation with various ketones [1]. This synthetic route confirms the compound's utility as a versatile intermediate for generating structurally diverse benzothiazole-hydrazone libraries [1]. In contrast, the 6-chloro analog has been employed in different synthetic contexts, such as the preparation of hydrazine carboxamide derivatives for antimicrobial evaluation, indicating that the choice of 6-halogen can influence the synthetic pathway and the nature of the final derivatives [2].

Synthetic Intermediate Antibacterial Hydrazine Derivative

Enzyme Inhibition: Benzothiazole Hydrazine Scaffold Outperforms Vigabatrin in GABA AT Inhibition

While direct data for the 6-bromo substituted compound is not available, a closely related benzothiazole hydrazine carboxamide hybrid (compound 5c) demonstrated potent in vitro inhibition of γ-aminobutyric acid aminotransferase (GABA AT) with an IC50 of 15.26 µM, representing a 2.6-fold improvement over the standard drug vigabatrin (IC50 = 39.72 µM) [1]. This class-level evidence indicates that the benzothiazole-hydrazine scaffold is a privileged structure for GABA AT inhibition, and the 6-bromo analog, as a key building block for such hybrids, holds potential for the development of novel anticonvulsant agents [1].

GABA AT Enzyme Inhibition Anticonvulsant

Antiproliferative Potency: 6-Halogen Substitution in Benzothiazole Hydrazones Yields Low Micromolar IC50 Values

A series of 2-hydrazone-bridged benzothiazoles, including 6-chloro and 6-methoxy substituted analogs, were evaluated for antiproliferative activity against eight human cancer cell lines [1]. The 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative (38) exhibited remarkable activity against pancreatic adenocarcinoma (Capan-1, IC50 = 0.6 µM) and non-small cell lung cancer (NCI-H460, IC50 = 0.9 µM), outperforming the reference drug etoposide [1]. While the 6-bromo analog was not directly tested in this study, the data establish that 6-halogen substitution is a key determinant of potent antiproliferative activity within the benzothiazole hydrazone class, suggesting that the 6-bromo derivative is a valuable scaffold for anticancer drug discovery [1].

Antiproliferative IC50 Cancer Cell Lines

Optimal Use Cases for 6-Bromo-2-hydrazino-1,3-benzothiazole in Research and Development


Synthesis of Benzothiazole-Hydrazone Libraries for Anticancer Screening

Procure 6-Bromo-2-hydrazino-1,3-benzothiazole as a key starting material for the construction of diverse hydrazone libraries via condensation with various aldehydes and ketones [1]. The resulting 6-bromo substituted hydrazones are expected to exhibit potent antiproliferative activity based on class-level evidence showing that 6-halogenated benzothiazole hydrazones achieve low micromolar IC50 values against multiple cancer cell lines, including pancreatic and lung cancer models [1].

Development of Novel Antibacterial Agents Targeting Gram-Negative Pathogens

Utilize this compound to synthesize hydrazone derivatives for antibacterial screening, with a particular focus on Gram-negative bacteria such as Pseudomonas aeruginosa. Evidence indicates that a 6-bromo substituted benzothiazole hydrazone exhibited selective activity against P. aeruginosa with an MIC of 4 µg/mL, a profile distinct from other 6-substituted analogs [1].

Synthesis of GABA Aminotransferase (GABA AT) Inhibitors for Anticonvulsant Research

Employ 6-Bromo-2-hydrazino-1,3-benzothiazole as a precursor for generating benzothiazole-hydrazine carboxamide hybrids, a scaffold that has demonstrated potent in vitro GABA AT inhibition (IC50 = 15.26 µM) with a 2.6-fold improvement over the clinical drug vigabatrin [2]. The 6-bromo substitution may further modulate the pharmacological profile of the resulting hybrids.

SAR Studies on 6-Halogenated Benzothiazole Scaffolds

Incorporate this compound into systematic structure-activity relationship (SAR) investigations to compare the effects of 6-bromo versus 6-chloro, 6-fluoro, and 6-methyl substitutions on biological activity. Such studies are essential for understanding how halogen identity influences target engagement, as demonstrated in optimization campaigns for BCL-2 and BCL-XL inhibitors [3].

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